molecular formula C5H6BNO3 B11922834 (5-formyl-1H-pyrrol-2-yl)boronic acid

(5-formyl-1H-pyrrol-2-yl)boronic acid

Cat. No.: B11922834
M. Wt: 138.92 g/mol
InChI Key: YUYFBFMSFGMBAY-UHFFFAOYSA-N
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Description

(5-Formyl-1H-pyrrol-2-yl)boronic acid (CAS 1021342-99-3) is a multifunctional pyrrole derivative of significant interest in medicinal and heterocyclic chemistry. Its molecular formula is C5H6BNO3, with a molecular weight of 138.92 g/mol . This compound serves as a versatile building block for constructing nitrogen-bridged heterocyclic scaffolds, such as pyrrolo[1,2-a]pyrazines and indolizines, which are core structures in many pharmacologically active compounds . The presence of both a formyl group and a boronic acid functionality on the pyrrole ring makes it a valuable substrate for sequential reactions, including Suzuki-Miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond forming reaction known for its mild and functional group tolerant conditions . Research has demonstrated that derivatives synthesized from this compound and analogous structures exhibit robust in vitro antifungal effects against various Candida species, including multidrug-resistant strains, potentially through the inhibition of the HMGR enzyme or leucyl-tRNA synthetase (LeuRS) in microorganisms . This mechanism is similar to that of the approved benzoxaborole antifungal drug, Tavaborole . As a bifunctional reagent, it enables researchers to explore novel synthetic pathways and develop new chemical entities with potential biological activity. This product is intended for research purposes only and is not for human use.

Properties

Molecular Formula

C5H6BNO3

Molecular Weight

138.92 g/mol

IUPAC Name

(5-formyl-1H-pyrrol-2-yl)boronic acid

InChI

InChI=1S/C5H6BNO3/c8-3-4-1-2-5(7-4)6(9)10/h1-3,7,9-10H

InChI Key

YUYFBFMSFGMBAY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(N1)C=O)(O)O

Origin of Product

United States

Reactivity and Mechanistic Understanding of 5 Formyl 1h Pyrrol 2 Yl Boronic Acid in Carbon Carbon Bond Formation

Suzuki-Miyaura Cross-Coupling Reactions of (5-Formyl-1H-pyrrol-2-yl)boronic Acid

(5-Formyl-1H-pyrrol-2-yl)boronic acid is a valuable building block, incorporating a reactive formyl group and a pyrrole (B145914) core, a common motif in pharmacologically active compounds and materials science. nih.gov Its utility in Suzuki-Miyaura reactions allows for the synthesis of complex aryl- and heteroaryl-substituted pyrroles.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org The reaction initiates with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species. libretexts.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. rsc.org Finally, reductive elimination from the palladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst. libretexts.org

The base plays a critical role in the transmetalation step, and its influence can direct the reaction through different mechanistic pathways. researchgate.net One primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species (RB(OH)₃⁻). researchgate.net This boronate then reacts with the palladium(II) halide complex.

Alternatively, the base can react with the palladium-halide complex to form a palladium-hydroxide or palladium-alkoxide species. This "oxo-palladium" species can then react with the neutral boronic acid. youtube.com The prevailing pathway, either via the boronate or the oxo-palladium intermediate, can be influenced by the specific base used, the solvent, and the nature of the boronic acid itself. researchgate.netyoutube.com For instance, the reactivity of the boronic acid is linked to its pKa, with stronger acids (lower pKa) being more reactive when a limited amount of base is used. researchgate.net

Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the coupling partner (e.g., an aryl halide). libretexts.org The reactivity of the halide follows the general trend I > Br > Cl > F. youtube.com Electron-rich and sterically bulky ligands on the palladium center can facilitate this step by increasing the electron density on the metal, which promotes its insertion into the C-X bond. libretexts.org

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) intermediate couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst. libretexts.org This step is essentially the reverse of oxidative addition. youtube.com The geometry of the palladium complex is crucial, with the two groups to be coupled typically needing to be in a cis orientation for reductive elimination to occur.

Catalytic Systems and Ligand Effects in Suzuki-Miyaura Coupling

The choice of the palladium catalyst and its associated ligands is paramount for a successful Suzuki-Miyaura coupling, especially when dealing with challenging substrates like heteroarylboronic acids.

Modern catalyst systems often employ bulky and electron-rich phosphine (B1218219) ligands. nih.gov These ligands enhance the catalytic activity by promoting both the oxidative addition and reductive elimination steps. libretexts.org For instance, ligands like SPhos and XPhos have demonstrated high efficacy in the coupling of a wide range of aryl and heteroaryl halides, even at low catalyst loadings and room temperature for aryl chlorides. nih.gov The development of precatalysts, which readily form the active Pd(0) species in situ, has also been a significant advancement, particularly for reactions involving unstable boronic acids. acs.org

The table below summarizes some catalytic systems used in Suzuki-Miyaura couplings, highlighting the ligand and its impact.

Catalyst/LigandSubstrate ScopeKey Advantages
Pd(PPh₃)₄ General use, foundational catalystReadily available
SPhos Aryl and heteroaryl halides with various boronic acidsHigh activity, allows for room temperature reactions of aryl chlorides
XPhos Aryl and heteroaryl halides, including challenging substratesBroad scope, effective for unstable boronic acids
RuPhos Heterobiaryl synthesisEffective for difficult couplings between two heterocyclic partners

This table provides a general overview. Specific reaction conditions and performance may vary.

Substrate Scope and Functional Group Compatibility in Pyrrole-Boronic Acid Coupling

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and tolerance of a wide array of functional groups. nih.gov When coupling (5-formyl-1H-pyrrol-2-yl)boronic acid, the reaction can accommodate various aryl and heteroaryl halides. researchgate.net

The formyl group on the pyrrole ring is an electron-withdrawing group, which can influence the reactivity of the boronic acid. Generally, both electron-rich and electron-withdrawing substituents on the coupling partners are well-tolerated. nih.govresearchgate.net However, highly sensitive functional groups may require careful optimization of reaction conditions to avoid side reactions. The presence of the NH group in the pyrrole ring can sometimes lead to catalyst inhibition, but modern catalyst systems have largely overcome this challenge, allowing for the coupling of unprotected N-heterocycles. nih.govmit.edu

The following table illustrates the scope of the Suzuki-Miyaura coupling with various boronic acids and halides, demonstrating the reaction's versatility.

Boronic Acid/EsterHalide/TriflateProduct TypeFunctional Group Tolerance
Arylboronic acidsAryl/heteroaryl bromides, chlorides, triflatesBiaryls, heteroaryl-arylsKetones, esters, amides, nitriles, ethers
Heteroarylboronic acids (e.g., pyrrole)Aryl/heteroaryl bromides, chloridesHeterobiarylsGenerally good, can be substrate-dependent
Vinylboronic acidsAryl/vinyl halidesConjugated dienes, styrenesCompatible with many standard protecting groups
Alkylboronic acidsAryl halidesAlkyl-substituted arenesCan be prone to β-hydride elimination

This table is illustrative of the general scope of the Suzuki-Miyaura reaction.

Challenges in Cross-Coupling of Formylpyrrolylboronic Acids (e.g., instability, side reactions)

Despite the robustness of the Suzuki-Miyaura reaction, challenges can arise, particularly with heteroarylboronic acids like (5-formyl-1H-pyrrol-2-yl)boronic acid.

One significant challenge is the instability of the boronic acid itself, which can undergo protodeboronation under the basic reaction conditions. nih.gov This is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid and reducing the yield of the desired product. nih.gov This issue is particularly pronounced for some five-membered heteroaromatic boronic acids. acs.org To mitigate this, highly active catalysts that promote rapid coupling before decomposition can occur are essential. acs.orgnih.gov

Another potential side reaction is homocoupling, where two molecules of the boronic acid or two molecules of the halide couple with each other. This can be minimized by careful control of the reaction conditions and the choice of catalyst.

The formyl group, being an aldehyde, could potentially undergo side reactions under certain conditions, although it is generally a well-tolerated functional group in Suzuki-Miyaura couplings. Careful selection of the base and reaction temperature can help to avoid unwanted reactions involving the aldehyde.

Other Transition Metal-Catalyzed Coupling Reactions Involving (5-Formyl-1H-pyrrol-2-yl)boronic Acid

Beyond the well-known Suzuki-Miyaura coupling, (5-formyl-1H-pyrrol-2-yl)boronic acid is a competent coupling partner in other transition metal-catalyzed reactions.

The Liebeskind-Srogl cross-coupling reaction offers a powerful method for the formation of carbon-carbon bonds by reacting a thioester with a boronic acid. wikipedia.org This reaction is catalyzed by palladium(0) and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), under neutral conditions. wikipedia.orgnih.govchem-station.com

The reaction is notable for its mild conditions and tolerance of various functional groups. nih.gov In the context of (5-formyl-1H-pyrrol-2-yl)boronic acid, this reaction would allow for the synthesis of various 2-aroyl- or 2-acyl-5-formyl-1H-pyrroles. The general mechanism involves the coordination of the thioester to the copper(I) salt, followed by oxidative addition of palladium(0) to the C-S bond, transmetalation with the boronic acid, and reductive elimination to afford the ketone product. researchgate.netresearchgate.net

Table 3: Key Features of the Liebeskind-Srogl Cross-Coupling Reaction

FeatureDescription
Catalyst System Pd(0) catalyst with a stoichiometric Cu(I) co-catalyst. wikipedia.org
Substrates Thioesters and boronic acids. wikipedia.org
Product Ketones. chem-station.com
Reaction Conditions Typically neutral and anaerobic. wikipedia.org

Palladium-catalyzed arylative annulation reactions represent a sophisticated strategy for the construction of cyclic and polycyclic structures. These reactions often involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single synthetic operation. While specific examples detailing the use of (5-formyl-1H-pyrrol-2-yl)boronic acid in arylative annulation are not prevalent in the literature, its structural motifs suggest its potential as a substrate in such transformations.

For instance, palladium-catalyzed annulation reactions of conjugate acceptors with allenyl boronic esters have been shown to produce substituted cyclopentenes with high diastereoselectivity. nih.gov It is conceivable that (5-formyl-1H-pyrrol-2-yl)boronic acid or its derivatives could participate in similar cascade processes, where the pyrrole nucleus acts as the aryl component in an annulation sequence. Such a reaction could lead to the formation of novel fused heterocyclic systems.

Applications in Complex Molecular Architecture and Advanced Organic Synthesis

Construction of Functionalized Biaryls and Oligopyrroles Utilizing (5-Formyl-1H-pyrrol-2-yl)boronic Acid

The presence of the boronic acid group makes this compound an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This capability is extensively exploited for the synthesis of functionalized biaryls and oligopyrroles, which are structural motifs found in many materials with interesting electronic and photophysical properties.

Pyrrole-containing conjugated systems are of great interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Suzuki-Miyaura coupling of (5-formyl-1H-pyrrol-2-yl)boronic acid with various aryl and heteroaryl halides provides a direct and efficient route to these conjugated materials. The formyl group can be further elaborated to extend the conjugation or to introduce other functional groups, allowing for fine-tuning of the material's properties. For instance, condensation of the formyl group with active methylene (B1212753) compounds can lead to the formation of extended π-systems.

The strategic placement of the formyl and boronic acid groups on the pyrrole (B145914) ring facilitates the construction of polycyclic N-fused heteroaromatics. These complex ring systems are often associated with unique photophysical and biological properties. Synthetic strategies can involve an initial Suzuki-Miyaura coupling to introduce an adjacent aromatic ring, followed by an intramolecular cyclization reaction involving the formyl group. For example, a Pictet-Spengler type reaction or a similar condensation followed by an oxidative cyclization can lead to the formation of novel fused heterocyclic scaffolds. The pyrrolo[1,2-a]quinoxaline (B1220188) moiety, for example, which exhibits a wide range of biological activities, can be incorporated into larger systems using such strategies. beilstein-journals.org

Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Scaffolds

Beyond its use in cross-coupling reactions, (5-formyl-1H-pyrrol-2-yl)boronic acid serves as a crucial intermediate in the synthesis of a variety of other important heterocyclic structures.

Porphyrins and their analogues are a class of macrocyclic compounds with significant roles in biological systems and materials science. medchemexpress.com The formyl group of (5-formyl-1H-pyrrol-2-yl)boronic acid can be utilized in condensation reactions with pyrrole-containing fragments to construct the building blocks for porphyrinoid macrocycles. The boronic acid functionality can be a handle for further modifications or can be removed after the macrocycle is formed. The synthesis of meso-substituted porphyrins can be achieved by reacting dipyrromethanes with aldehydes, and (5-formyl-1H-pyrrol-2-yl)boronic acid provides a functionalized aldehyde for this purpose. This allows for the introduction of a pyrrole unit with a latent reactive site (the boronic acid) at a meso-position of the porphyrin ring.

Many natural products contain a pyrrole core, and 2-formylpyrroles are a notable subclass. bohrium.com (5-Formyl-1H-pyrrol-2-yl)boronic acid can serve as a versatile starting material for the synthesis of derivatives of these natural products. The aldehyde group can undergo reactions such as Wittig olefination, reductive amination, or oxidation to a carboxylic acid, providing access to a wide range of substituted pyrroles. The boronic acid can be used to couple the pyrrole ring to other complex fragments of a target natural product. This dual reactivity makes it a powerful tool for the total synthesis and structural modification of biologically active compounds.

Contributions to Combinatorial Chemistry and Library Synthesis

The robust and versatile reactivity of (5-formyl-1H-pyrrol-2-yl)boronic acid makes it an attractive scaffold for combinatorial chemistry and the synthesis of compound libraries. The sequential or parallel modification of the formyl and boronic acid groups allows for the rapid generation of a large number of structurally diverse molecules. For example, a library of biaryl pyrroles can be synthesized by reacting the boronic acid with a variety of aryl halides, and then each of these products can be further diversified by reacting the formyl group with a range of amines, hydrazines, or other nucleophiles. This approach is highly valuable in the drug discovery process for the identification of new lead compounds.

Theoretical and Computational Investigations of 5 Formyl 1h Pyrrol 2 Yl Boronic Acid

Quantum Chemical Studies of Molecular Structure and Electronic Properties

A foundational step in understanding (5-formyl-1H-pyrrol-2-yl)boronic acid would involve rigorous quantum chemical calculations to determine its optimal molecular geometry and electronic landscape.

Density Functional Theory (DFT) Calculations

Future DFT studies would be invaluable for predicting the structural parameters (bond lengths, bond angles, and dihedral angles) of (5-formyl-1H-pyrrol-2-yl)boronic acid. By employing various functionals and basis sets, researchers could obtain a highly accurate three-dimensional model of the molecule. Furthermore, DFT calculations would allow for the determination of key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Data Table for Future DFT Studies on (5-formyl-1H-pyrrol-2-yl)boronic Acid

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
B3LYP6-311++G(d,p)Data not availableData not availableData not available
M06-2Xdef2-TZVPData not availableData not availableData not available
ωB97X-Dcc-pVTZData not availableData not availableData not available

Ab Initio and Semi-Empirical Methods

While DFT is a workhorse in computational chemistry, other methods could provide complementary information. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could offer even more accurate energetic and structural data, albeit at a higher computational cost. On the other hand, semi-empirical methods could be employed for rapid preliminary conformational searches or for studying larger systems involving this molecule.

Analysis of Bonding, Conformation, and Tautomerism

The interplay of the pyrrole (B145914) ring, the formyl group, and the boronic acid moiety presents interesting possibilities for intramolecular interactions, conformational preferences, and tautomeric equilibria that are ripe for computational investigation.

Intramolecular Interactions Involving Boron and Heteroatoms

A key area of investigation would be the potential for intramolecular hydrogen bonding or other non-covalent interactions between the boronic acid group, the formyl group, and the pyrrole nitrogen. For instance, an interaction between the formyl oxygen and a hydroxyl group of the boronic acid could significantly influence the molecule's conformation and reactivity. Natural Bond Orbital (NBO) analysis would be a suitable computational tool to identify and quantify such interactions.

Prediction of Reactivity and Selectivity Through Computational Modeling

Computational models can predict how (5-formyl-1H-pyrrol-2-yl)boronic acid is likely to behave in chemical reactions, guiding synthetic efforts and the design of new applications.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map would be instrumental in visualizing the charge distribution on the molecule's surface. This analysis would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions about sites susceptible to electrophilic and nucleophilic attack. For example, the MEP could reveal the relative reactivity of the formyl group versus the boronic acid group in different chemical environments.

Table 2: Predicted Reactive Sites from a Hypothetical MEP Analysis of (5-formyl-1H-pyrrol-2-yl)boronic Acid

RegionPredicted ReactivityPotential Interacting Species
Oxygen of the formyl groupNucleophilic siteElectrophiles, Lewis acids
Boron atomElectrophilic siteNucleophiles, Lewis bases
Hydrogen of the pyrrole N-HAcidic siteBases

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that utilizes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

These calculations reveal the distribution of electron density. The HOMO is typically spread across the pyrrole ring, indicating its electron-rich nature and its potential to engage in electrophilic substitution reactions. researchgate.net The LUMO, conversely, is often localized on the electron-withdrawing formyl group and the boronic acid moiety, highlighting these as the sites for nucleophilic attack. The energy gap provides a quantitative measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Frontier Molecular Orbital (FMO) Properties of a Related Pyrrole Derivative

Parameter Value (eV)
HOMO Energy -4.71
LUMO Energy 2.34
HOMO-LUMO Gap 7.05

Note: Data presented is for the related compound 5-formyl-1H-pyrrole-2-carboxylic acid and serves as an illustrative example. researchgate.net

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational chemistry also allows for the simulation of various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These simulations are powerful tools for interpreting experimental data and for assigning spectral features to specific molecular vibrations or chemical environments.

DFT calculations are commonly employed to predict the vibrational frequencies of molecules. For pyrrole derivatives, these simulations can help in the assignment of characteristic vibrational modes, such as the N-H stretch, C=O stretch of the formyl group, and various ring vibrations. researchgate.netresearchgate.net For instance, in a study of 5-formyl-1H-pyrrole-2-carboxylic acid, simulated IR and Raman spectra were generated and compared with experimental data, showing good agreement. researchgate.net This correlation allows for a detailed understanding of the molecule's vibrational behavior.

Similarly, NMR chemical shifts can be calculated using computational methods. These calculations can predict the ¹H and ¹³C NMR spectra, providing valuable information about the electronic environment of the different atoms in the molecule. rsc.org For (5-formyl-1H-pyrrol-2-yl)boronic acid, such simulations would be instrumental in assigning the signals of the pyrrole ring protons, the formyl proton, and the carbons, aiding in its structural characterization. researchgate.net The influence of the boronic acid group on the chemical shifts of the neighboring pyrrole protons can be specifically investigated through these computational models. mdpi.com

The correlation between simulated and experimental spectra is a critical step in validating the computational methodology. When good agreement is achieved, it provides confidence in the predicted geometric and electronic properties of the molecule.

Table 2: Simulated vs. Experimental Vibrational Frequencies for Key Functional Groups of a Related Pyrrole Derivative

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Stretch 3450 3430
C=O Stretch 1680 1695
Ring C-C Stretch 1550 1540

Note: Data presented is for the related compound 5-formyl-1H-pyrrole-2-carboxylic acid and serves as an illustrative example of the correlation between calculated and experimental data. researchgate.net

Table 3: List of Chemical Compounds

Compound Name
(5-formyl-1H-pyrrol-2-yl)boronic acid
5-formyl-1H-pyrrole-2-carboxylic acid
Pyrrole

Future Perspectives and Research Trajectories

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The future development of applications for (5-formyl-1H-pyrrol-2-yl)boronic acid is intrinsically linked to advancements in catalytic systems that can enhance its reactivity and selectivity in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While a powerful tool for C-C bond formation, the coupling of heteroaryl boronic acids, particularly those bearing electron-withdrawing groups like the formyl moiety, can present challenges. wwjmrd.comacs.org Future research will likely focus on the design of more robust and efficient catalysts to overcome these hurdles.

Key areas of development are expected to include:

Advanced Ligand Design: The development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands for palladium catalysts has already shown promise in improving the efficiency of coupling reactions with challenging substrates. acs.orgmdpi.com Future work will likely involve the design of ligands specifically tailored to optimize the coupling of functionalized pyrrole (B145914) boronic acids.

Alternative Metal Catalysis: While palladium is the dominant catalyst for Suzuki-Miyaura reactions, research into alternative, more earth-abundant, and cost-effective metals like nickel is gaining traction. Photoredox/nickel dual catalysis is an emerging area that has shown potential for facilitating challenging cross-coupling reactions under mild conditions and could be applied to derivatives of (5-formyl-1H-pyrrol-2-yl)boronic acid. acs.org

Catalyst Selectivity: The presence of multiple reactive sites on (5-formyl-1H-pyrrol-2-yl)boronic acid (the C-B bond, the N-H bond, and the formyl group) necessitates catalysts with high chemoselectivity. Future catalytic systems will aim to enable selective reactions at one site while leaving the others intact, allowing for stepwise and controlled molecular construction.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research on (5-formyl-1H-pyrrol-2-yl)boronic acid will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic methods.

Promising avenues for exploration include:

Greener Pyrrole Synthesis: Traditional methods for synthesizing pyrroles can involve harsh reagents and generate significant waste. Future approaches will likely leverage multicomponent reactions that increase atom economy, utilize greener solvents like water or ethanol, and employ reusable solid acid catalysts or energy-efficient techniques such as microwave and ultrasound irradiation. acs.orgacs.orgrsc.orgnih.govresearchgate.netsemanticscholar.orgnih.gov

Direct C-H Borylation: The conventional synthesis of aryl boronic acids often involves the use of organolithium or Grignard reagents, which have poor functional group tolerance and generate stoichiometric byproducts. researchgate.net Direct C-H borylation, where a C-H bond is directly converted to a C-B bond, represents a more atom-economical and sustainable alternative that could be applied to the synthesis of (5-formyl-1H-pyrrol-2-yl)boronic acid.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly approach, operating under mild conditions and reducing the need for protecting groups.

Computational Design and High-Throughput Screening of New (5-Formyl-1H-pyrrol-2-yl)boronic Acid Derivatives

The synergy between computational chemistry and experimental synthesis is set to accelerate the discovery of new materials and molecules with desired properties. This approach will be pivotal in exploring the vast chemical space accessible from (5-formyl-1H-pyrrol-2-yl)boronic acid.

Future research in this area will likely involve:

In Silico Design and Screening: Computational methods like Density Functional Theory (DFT) can be employed to predict the electronic, optical, and reactive properties of novel derivatives of (5-formyl-1H-pyrrol-2-yl)boronic acid before they are synthesized. nih.gov This allows for the virtual screening of large libraries of compounds to identify candidates with the most promising characteristics for specific applications, such as in organic electronics or as potential drug candidates. researchgate.netrsc.orgmdpi.com

High-Throughput Screening (HTS): The most promising candidates identified through computational screening can then be prioritized for synthesis and subjected to high-throughput experimental screening to validate their properties. rsc.orgnih.govyoutube.com This integrated approach significantly streamlines the discovery process, saving both time and resources. For example, HTS can be used to rapidly assess the performance of a library of pyrrole-based compounds in organic solar cells or their inhibitory activity against a particular enzyme.

Integration of (5-Formyl-1H-pyrrol-2-yl)boronic Acid in Automated Synthesis Platforms

The advent of automated synthesis platforms is revolutionizing the way chemical research is conducted, enabling the rapid and systematic synthesis of compound libraries. (5-formyl-1H-pyrrol-2-yl)boronic acid is an ideal candidate for integration into these platforms.

The key advantages and future directions include:

Accelerated Discovery: Automated platforms can perform multiple reaction steps, purifications, and analyses with minimal human intervention. illinois.eduillinois.edu By using (5-formyl-1H-pyrrol-2-yl)boronic acid as a key building block, vast and diverse libraries of complex molecules can be generated at an unprecedented rate for applications in drug discovery and materials science.

Iterative Coupling Strategies: The Suzuki-Miyaura coupling is particularly well-suited for automation. illinois.edu Strategies such as the use of MIDA (N-methyliminodiacetic acid) boronates, which are stable to purification but readily undergo coupling, can facilitate iterative cross-coupling sequences, allowing for the programmed construction of complex oligomers and polymers from (5-formyl-1H-pyrrol-2-yl)boronic acid and other building blocks.

On-Demand Synthesis: Integration with artificial intelligence could lead to "closed-loop" discovery systems where the results of screening experiments are used to inform the design and synthesis of the next generation of molecules in an iterative and autonomous fashion. illinois.edu

Expanded Applications in Functional Materials Science

The unique electronic properties of the pyrrole ring, combined with the synthetic versatility offered by the boronic acid and formyl groups, position (5-formyl-1H-pyrrol-2-yl)boronic acid as a key building block for the next generation of functional organic materials.

Future applications are envisioned in:

Organic Electronics: The electron-rich nature of pyrrole makes it an excellent component for organic semiconductors. nih.gov By coupling (5-formyl-1H-pyrrol-2-yl)boronic acid with other aromatic systems, new materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) can be designed. nbinno.com The electron-withdrawing formyl group can be used to tune the energy levels of the resulting materials, optimizing their performance in electronic devices.

Dye-Sensitized Solar Cells (DSSCs): Pyrrole-based dyes have shown significant promise as sensitizers in DSSCs. researchgate.nethep.com.cnacs.orgrsc.orgscielo.br The formyl group on (5-formyl-1H-pyrrol-2-yl)boronic acid can serve as a synthetic handle to elaborate the dye structure or as an anchoring group to bind the dye to the semiconductor surface (e.g., TiO2), facilitating efficient electron injection.

Conductive Polymers: Polypyrroles are a well-known class of conductive polymers. mdpi.comwikipedia.orgnih.govwikipedia.orgrsc.org Derivatives of (5-formyl-1H-pyrrol-2-yl)boronic acid could be used as monomers for electropolymerization, leading to functionalized conductive polymers with tailored properties for applications in sensors, energy storage, and biomedical devices. The formyl group could be used to introduce further functionality post-polymerization.

Q & A

Basic: What synthetic strategies are commonly employed for (5-formyl-1H-pyrrol-2-yl)boronic acid and its derivatives?

The synthesis of aromatic boronic acids like (5-formyl-1H-pyrrol-2-yl)boronic acid typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or directed ortho-metalation. However, the formyl group introduces sensitivity to oxidation, necessitating protective strategies. For example, boronic acids are often synthesized as pinacol esters to enhance stability during purification . Post-synthesis, the ester is hydrolyzed under mild acidic conditions. Computational modeling can also guide rational design to optimize steric and electronic effects of substituents .

Basic: How does the formyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing formyl group reduces electron density at the boron center, potentially decreasing reactivity in Suzuki-Miyaura couplings. However, it enhances electrophilicity, favoring interactions with nucleophilic diols (e.g., in sensor applications). Steric hindrance from the pyrrole ring may require tailored catalysts (e.g., Pd/XPhos systems) to improve coupling efficiency .

Advanced: What methodologies are recommended for kinetic analysis of its diol-binding interactions?

Stopped-flow fluorescence spectroscopy is ideal for studying rapid binding kinetics (millisecond to second timescales). For example, boronic acid-diol interactions with sugars like D-fructose exhibit kon values up to 10^4 M⁻¹s⁻¹, correlating with thermodynamic affinity . Adjusting pH (7.4–9.0) and ionic strength can modulate binding rates, while competition assays using fluorogenic reporters (e.g., Alizarin Red S) quantify displacement kinetics .

Advanced: How can researchers resolve discrepancies in reported glycoprotein binding affinities?

Contradictions may arise from secondary interactions (e.g., hydrophobic or electrostatic forces) masking boronic acid-diol specificity. To isolate true binding, use surface plasmon resonance (SPR) with AECPBA-functionalized surfaces under varied buffer conditions (e.g., Tris vs. borate buffers). SPR data for RNase B binding showed a 30% reduction in non-specific adsorption when switching from pH 7.4 to pH 8.5 .

Advanced: What strategies mitigate non-specific binding in biosensor applications?

Incorporating molecular sieves (e.g., redox-active polymers) filters out interfering macromolecules. For bacterial detection, boronic acid-functionalized carbon dots (B-CDs) exploit selective binding to Gram-positive bacterial glycolipids, achieving >90% specificity in fluorescence assays . Pre-treatment with blocking agents (e.g., BSA) further reduces non-specific adsorption .

Methodological: How to quantify trace impurities during pharmaceutical synthesis?

Triple quadrupole LC-MS/MS in MRM mode offers high sensitivity (LOD < 0.1 ppm) for underivatized boronic acids. For Lumacaftor drug substance, a validated method using acetonitrile-water gradients (0.1% formic acid) achieved linearity (R² > 0.995) across 0.1–2.0 ppm . Sample preparation involves simple dilution to avoid derivatization artifacts .

Stability: How do structural modifications affect thermal stability?

Thermogravimetric analysis (TGA) reveals that electron-withdrawing groups (e.g., formyl) reduce thermal stability compared to electron-donating substituents. Pyrene-1-boronic acid, with extended conjugation, exhibits stability up to 600°C, while simpler arylboronic acids degrade at 200–300°C . For (5-formyl-1H-pyrrol-2-yl)boronic acid, co-crystallization with stabilizing ligands (e.g., polyols) may enhance thermal resilience .

Contradiction: How to address conflicting reports on proteasome inhibition efficacy?

Variations in cell line models (e.g., glioblastoma vs. myeloma) and assay conditions (e.g., ATP concentration) can explain discrepancies. Comparative studies using isogenic cell lines and standardized IC50 protocols (e.g., fluorogenic substrate cleavage assays) are critical. For boronic acid-based inhibitors like Bortezomib, co-crystallization with the 20S proteasome confirms binding to Thr1 residues, serving as a structural benchmark .

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